Denifanstat

Description

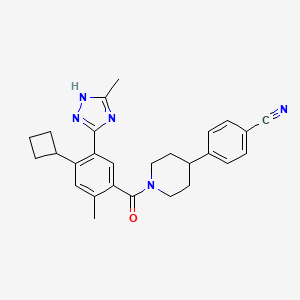

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGOSBDSLYHMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399177-37-7 | |

| Record name | Denifanstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENIFANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Denifanstat for Nonalcoholic Steatohepatitis (NASH) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1] It represents a significant and growing global health concern, with the potential to progress to cirrhosis, liver failure, and hepatocellular carcinoma.[2] Currently, there is a substantial unmet medical need for effective and safe therapies for NASH.[1] Denifanstat (formerly TVB-2640) is an investigational, first-in-class, oral, selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[2][3] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support ongoing research and development in the field of NASH.

Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition

This compound's therapeutic rationale in NASH is centered on the inhibition of Fatty Acid Synthase (FASN). FASN is the terminal enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from excess carbohydrates.[4][5] In NASH, hepatic DNL is significantly upregulated, contributing to the accumulation of fat in the liver (steatosis), a hallmark of the disease.[5][6]

By inhibiting FASN, this compound blocks the production of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA.[4] This targeted inhibition is designed to address the three primary drivers of NASH progression:

-

Reduction of Steatosis: By directly inhibiting the synthesis of new fatty acids in the liver, this compound reduces the substrate for triglyceride formation, thereby decreasing fat accumulation in hepatocytes.[7]

-

Anti-inflammatory Effects: The products of the DNL pathway can serve as signaling molecules that promote inflammation. By reducing the production of these molecules, FASN inhibition is thought to dampen the inflammatory response in the liver.[7]

-

Anti-fibrotic Activity: FASN activity is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. Inhibition of FASN may therefore directly suppress the fibrogenic process.[7]

Preclinical studies have demonstrated that FASN inhibition can attenuate these key drivers of NASH.[1]

Preclinical Research

This compound has been evaluated in various preclinical models of NASH, demonstrating its potential to modify the disease course. These studies have typically involved diet-induced animal models that recapitulate key features of human NASH.

Experimental Protocols: Diet-Induced NASH Mouse Model

A common approach to induce NASH in preclinical studies involves feeding mice a specialized diet. While specific protocols vary, a representative example is the Gubra-Amylin (GAN) diet.

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic disorders.

-

Diet: The GAN diet is a high-fat, high-fructose, and high-cholesterol diet. A typical composition is 40% of calories from fat, 22% from fructose, and 2% cholesterol.[8]

-

Duration: Mice are fed this diet for a period of 12 to 24 weeks to induce the desired pathological features of NASH, including steatosis, inflammation, and fibrosis.[9]

-

Treatment: this compound (or a surrogate FASN inhibitor like TVB-3664) is administered orally, typically once daily, at a specified dose (e.g., 10 mg/kg).[10]

-

Assessment: At the end of the study period, livers are harvested for histological analysis (H&E and Sirius Red staining), and blood is collected for biomarker analysis.

Key Preclinical Findings

In preclinical models, FASN inhibition has been shown to:

-

Significantly reduce liver fat content.[1]

-

Decrease markers of liver inflammation and injury, such as Alanine Aminotransferase (ALT).[11]

-

Reduce the progression of liver fibrosis.[11]

-

In combination with a GLP-1 receptor agonist like semaglutide, FASN inhibition has shown significant improvement in liver fibrosis in mouse models, a benefit not observed with semaglutide alone.[10][12]

Clinical Development Program

This compound has undergone a series of clinical trials to evaluate its safety, tolerability, and efficacy in patients with NASH. The clinical development program includes the Phase 2a FASCINATE-1 and the Phase 2b FASCINATE-2 trials.[1]

FASCINATE-2 Clinical Trial Workflow

The FASCINATE-2 trial was a pivotal study that provided robust data on the efficacy and safety of this compound in a well-defined NASH patient population.

References

- 1. liverdiseasenews.com [liverdiseasenews.com]

- 2. Sagimet Biosciences reports positive results from phase 2b FASCINATE-2 trial of this compound in biopsy-confirmed F2/F3 NASH [pharmabiz.com]

- 3. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]

- 4. Pathogenesis of NASH: The Impact of Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of fatty acid synthase in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. FASN Inhibitor this compound Improves NASH Markers in 26-Week Analysis [natap.org]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sagimet Biosciences Presents Preclinical Results Supporting the Therapeutic Potential of its FASN inhibitor in Combination with Semaglutide and a Comprehensive Lipidomic Analysis of Interim FASCINATE-2 Data at AASLD - The Liver Meeting® 2023 | Sagimet Biosciences Inc [ir.sagimet.com]

- 11. Sagimet Biosciences presents clinical this compound, preclinical FASN inhibitor da | Nasdaq [nasdaq.com]

- 12. biospace.com [biospace.com]

The Inhibition of Fatty Acid Synthase by TVB-2640: A Deep Dive into its Impact on Lipid Metabolism in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the metabolic reprogramming of cancer cells has emerged as a critical hallmark and a promising therapeutic target. One of the key metabolic pathways frequently dysregulated in various malignancies is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN), the terminal enzyme in this pathway, is overexpressed in numerous cancers and is associated with poor prognosis. TVB-2640, a first-in-class, orally bioavailable, and selective inhibitor of FASN, has shown significant promise in preclinical and clinical studies by targeting this metabolic vulnerability. This technical guide provides a comprehensive overview of TVB-2640, its mechanism of action, and its effects on lipid metabolism, with a focus on its application in oncology.

The Role of FASN and De Novo Lipogenesis in Cancer

Normal cells primarily rely on circulating dietary fatty acids for their lipid requirements. In contrast, many cancer cells exhibit a heightened dependence on DNL to produce the necessary lipids for rapid proliferation, membrane synthesis, energy storage, and the generation of signaling molecules. This upregulation of DNL is driven by various oncogenic signaling pathways, including PI3K/AKT and MAPK. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. This process is not only crucial for providing building blocks for more complex lipids but also for post-translational modifications of proteins involved in oncogenic signaling. The inhibition of FASN, therefore, represents a strategic approach to selectively target cancer cells by disrupting these essential metabolic and signaling processes.

TVB-2640: Mechanism of Action

TVB-2640 exerts its therapeutic effect by binding to and inhibiting the activity of FASN. This blockade of FASN prevents the synthesis of palmitate, leading to a depletion of downstream lipids essential for cancer cell survival and proliferation. The consequences of FASN inhibition by TVB-2640 are multifaceted and include:

-

Disruption of Membrane Synthesis: By limiting the availability of fatty acids, TVB-2640 impairs the formation of new cell membranes, which is critical for rapidly dividing cancer cells.

-

Induction of Apoptosis: The accumulation of the FASN substrate malonyl-CoA and the depletion of palmitate can lead to cellular stress and trigger programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Oncogenic Signaling: FASN activity is linked to the proper functioning of several oncogenic signaling pathways. Inhibition of FASN can disrupt the localization and activity of key signaling proteins, such as those in the PI3K/AKT and HER2 pathways.

Caption: Mechanism of action of TVB-2640 in cancer cells.

Quantitative Data from Clinical Studies

TVB-2640 has been evaluated in multiple clinical trials for both oncology and metabolic diseases. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of TVB-2640 in Nonalcoholic Steatohepatitis (NASH) - FASCINATE-1 Trial

The FASCINATE-1 trial was a randomized, placebo-controlled Phase 2a study evaluating the safety and efficacy of TVB-2640 in patients with NASH.

| Parameter | Placebo (n=27) | TVB-2640 (25 mg) (n=30) | TVB-2640 (50 mg) (n=28) |

| Relative Change in Liver Fat (MRI-PDFF) at Week 12 | +4.5% | -9.6% | -28.1% (p=0.001 vs placebo) |

| Proportion of Patients with ≥30% Liver Fat Reduction at Week 12 | 11% | 23% | 61% (p<0.001 vs placebo) |

| Change in Alanine Aminotransferase (ALT) at Week 12 (U/L) | +3.5 | -10.1 | -16.8 |

| Change in Aspartate Aminotransferase (AST) at Week 12 (U/L) | +2.1 | -5.8 | -9.2 |

Table 2: Efficacy of TVB-2640 in Advanced Solid Tumors - Phase 1 Trial (NCT02223247)

This first-in-human, open-label, dose-escalation and expansion study evaluated TVB-2640 as a monotherapy and in combination with paclitaxel in patients with advanced solid tumors.

| Parameter | TVB-2640 Monotherapy (n=76) | TVB-2640 + Paclitaxel (n=55) |

| Disease Control Rate (DCR) | 42% | 70% |

| Partial Response (PR) | 0% | 11% |

| Stable Disease (SD) | 42% | 59% |

| Progressive Disease (PD) | 45% | 22% |

| Not Evaluable | 13% | 7% |

DCR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD)

Table 3: Treatment-Emergent Adverse Events (TEAEs) in the Phase 1 Solid Tumor Trial (NCT02223247)

The most common TEAEs observed in the study are listed below.

| Adverse Event (All Grades) | TVB-2640 Monotherapy (n=76) | TVB-2640 + Paclitaxel (n=55) |

| Alopecia | 61% | 46% |

| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | 46% | 46% |

| Fatigue | 37% | 53% |

| Decreased Appetite | 26% | Not Reported |

| Dry Skin | 22% | Not Reported |

| Nausea | Not Reported | 40% |

| Peripheral Neuropathy | Not Reported | 36% |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of TVB-2640 and lipid metabolism.

Lipidomics Analysis of Cancer Cells using LC-MS

This protocol outlines a general workflow for the extraction and analysis of lipids from cultured cancer cells.

1. Cell Culture and Harvesting:

-

Culture cancer cells to ~80-90% confluency in appropriate growth medium.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

2. Lipid Extraction (Modified Folch Method):

-

Resuspend the cell pellet in 200 µL of ice-cold methanol.

-

Add 400 µL of chloroform and vortex vigorously for 1 minute.

-

Add 200 µL of water, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass vial.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.

3. LC-MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

-

Separate lipids on a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid.

-

Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

-

Identify and quantify lipids using specialized software by comparing the accurate mass and fragmentation patterns to lipid databases.

Caption: General workflow for lipidomics analysis.

Seahorse XFp Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation (FAO) in live cells using the Seahorse XFp Analyzer.

1. Cell Seeding:

-

Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Medium Preparation:

-

Prepare FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose).

-

Prepare a substrate solution of BSA-conjugated palmitate.

3. Seahorse XFp Cartridge Hydration and Loading:

-

Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the calibrant with the assay medium.

-

Load the injection ports of the sensor cartridge with the following compounds:

- Port A: Palmitate-BSA substrate

- Port B: Oligomycin (ATP synthase inhibitor)

- Port C: FCCP (uncoupling agent)

- Port D: Etomoxir (CPT1a inhibitor, to block FAO) and Rotenone/Antimycin A (Complex I and III inhibitors)

4. Assay Execution and Data Analysis:

-

Replace the cell culture medium with the FAO assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Place the cell plate in the Seahorse XFp Analyzer and run the pre-programmed assay protocol.

-

The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and the OCR specifically due to FAO.

Caption: Workflow for the Seahorse XFp FAO assay.

Immunohistochemistry (IHC) for FASN in Paraffin-Embedded Tissue

This protocol describes the detection of FASN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (2 x 5 minutes).

-

Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%, 50%) to water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate with a primary antibody specific for FASN overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody.

-

Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

4. Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium and coverslip.

5. Imaging and Analysis:

-

Visualize the staining under a light microscope and assess the intensity and localization of FASN expression.

Caption: General workflow for immunohistochemistry.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a mouse xenograft model.

1. Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the FASN inhibitor (e.g., TVB-2640) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

3. Monitoring and Endpoints:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the general health and behavior of the mice.

-

At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., IHC, western blotting, lipidomics).

Caption: Workflow for an in vivo xenograft study.

Signaling Pathways and Logical Relationships

The inhibition of FASN by TVB-2640 has profound effects on cellular signaling pathways that are critical for cancer cell growth and survival.

De Novo Lipogenesis Pathway

The DNL pathway is a central metabolic route for the synthesis of fatty acids. The diagram below illustrates the key steps and the point of intervention for TVB-2640.

Caption: The de novo lipogenesis pathway and TVB-2640's point of action.

Downstream Effects of FASN Inhibition on Oncogenic Signaling

Inhibition of FASN by TVB-2640 disrupts not only lipid synthesis but also key oncogenic signaling pathways.

Caption: Downstream signaling effects of FASN inhibition by TVB-2640.

Conclusion

TVB-2640 represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells—their reliance on de novo lipogenesis. By inhibiting FASN, TVB-2640 not only disrupts the production of essential lipids but also interferes with key oncogenic signaling pathways, ultimately leading to cancer cell growth arrest and apoptosis. The quantitative data from clinical trials demonstrate its potential in both oncology and metabolic diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of FASN inhibition in the fight against cancer.

The FASN Inhibitor Denifanstat: A Technical Guide to its Impact on Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (also known as TVB-2640) is an orally bioavailable, first-in-class small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1] In normal adult tissues, FASN expression is generally low, as cells primarily rely on exogenous lipids.[3] However, many tumor cells exhibit a heightened dependence on de novo lipogenesis to meet the demands of rapid proliferation, membrane synthesis, and signaling molecule production.[1][3] This metabolic reprogramming makes FASN a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the preclinical data on this compound's effect on tumor cell proliferation, detailing its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions by binding to and reversibly inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[4][5] This inhibition blocks the synthesis of palmitate, leading to a cascade of downstream effects that collectively impair tumor cell proliferation and survival.[1][2] The primary consequences of FASN inhibition by this compound include:

-

Disruption of Lipid Synthesis: By blocking palmitate production, this compound deprives cancer cells of a crucial building block for more complex lipids required for cell membrane formation and integrity.[3]

-

Induction of Apoptosis: The inhibition of FASN leads to an accumulation of malonyl-CoA, which can induce apoptosis. Furthermore, the disruption of lipid metabolism can trigger endoplasmic reticulum stress and subsequent programmed cell death.[5][6]

-

Inhibition of Oncogenic Signaling: Palmitate and its derivatives are involved in the post-translational modification of key signaling proteins. FASN inhibition by this compound has been shown to down-regulate oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[3][7]

-

Alterations in Gene Expression: Treatment with this compound leads to the reprogramming of gene expression related to metabolism, cell growth, proliferation, and survival.[3][8]

dot

Quantitative Data on Anti-Proliferative Effects

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FASN Inhibition) | 0.052 µM | Not specified | [9] |

| EC50 (FASN Inhibition) | 0.072 µM | Not specified | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Dosing | Outcome | Reference |

| Colon Adenocarcinoma | COLO-205 | This compound | 30, 60, 100 mg/kg, p.o., QD | Dose-dependent tumor growth inhibition | [7] |

| Colon Adenocarcinoma | HCT-116 | This compound | Not specified | Tumor growth inhibition | [3] |

| Prostate Cancer | PC-3M/HOXB13KD | This compound | 100 mg/kg, p.o., QD for 6 weeks | Antitumor activity | [10] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of protocols for key assays used to evaluate the effects of this compound.

Cell Viability and Proliferation Assays (e.g., CCK-8)

Cell viability and proliferation are commonly assessed using metabolic assays such as the Cell Counting Kit-8 (CCK-8). This assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, COLO-205) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Reagent Incubation: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[11]

dot

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins, providing insights into the molecular pathways affected by this compound.

Protocol Outline:

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., FASN, p-Akt, β-catenin, and a loading control like α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.[10]

dot

In Vivo Xenograft Studies

Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer agents.

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO-205) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at various doses (e.g., 30, 60, 100 mg/kg) daily. The control group receives a vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[7][10]

Downstream Signaling Effects

Preclinical studies have demonstrated that this compound's inhibition of FASN leads to the modulation of key oncogenic signaling pathways. In COLO-205 xenograft models, treatment with this compound was associated with a decrease in the expression of phosphorylated Akt (pAkt), β-catenin, phosphorylated β-catenin, and c-Myc.[7] These findings suggest that the anti-proliferative effects of this compound are, in part, mediated through the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.

dot

Conclusion

This compound demonstrates significant anti-proliferative effects in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of FASN, leads to the disruption of lipid metabolism, induction of apoptosis, and suppression of key oncogenic signaling pathways. The available quantitative data from in vitro and in vivo studies support its continued development as a potential therapeutic agent for cancers that are dependent on de novo lipogenesis. Further research is warranted to fully elucidate the predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor efficacy.

References

- 1. This compound | C27H29N5O | CID 66548316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tvb-2640 - My Cancer Genome [mycancergenome.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase II Investigation of TVB-2640 (this compound) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. sagimet.com [sagimet.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. abmole.com [abmole.com]

- 10. This compound | FASN-IN-2 | FASN inhibitor | steatohepatitis | TargetMol [targetmol.com]

- 11. ijbs.com [ijbs.com]

The Role of ASC40 (Denifanstat) in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASC40, also known as denifanstat, is a potent and selective, orally available small molecule inhibitor of Fatty Acid Synthase (FASN). As a key enzyme in the de novo lipogenesis (DNL) pathway, FASN is responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. By directly inhibiting FASN, ASC40 effectively blocks the production of new fatty acids. This mechanism of action has significant therapeutic implications for diseases characterized by excessive lipid accumulation and inflammation, including acne vulgaris and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the core role of ASC40 in fatty acid synthesis, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Fatty Acid Synthase (FASN) and De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from carbohydrates and other precursors. FASN is a large, multi-domain enzyme that catalyzes the terminal steps in this pathway. In normal physiology, DNL is primarily active in the liver and adipose tissue in response to high carbohydrate intake, converting excess energy into stored fat. However, in several pathological states, including metabolic diseases and certain cancers, the DNL pathway is aberrantly activated.

ASC40 (this compound): Mechanism of Action

ASC40 is a direct inhibitor of the FASN enzyme.[1][2][3] Its primary mechanism of action is the suppression of de novo lipogenesis.[4][5] This inhibition leads to a reduction in the synthesis of fatty acids, such as palmitic acid, which are crucial for the production of triglycerides and other lipids.[1][2]

The therapeutic effects of ASC40 stem from this primary mechanism:

-

Inhibition of Sebum Production: In sebocytes, the inhibition of DNL by ASC40 leads to a direct reduction in the production of sebum, a key factor in the pathogenesis of acne.[1][3][4]

-

Reduction of Hepatic Steatosis: In hepatocytes, ASC40-mediated FASN inhibition decreases the synthesis of fatty acids, thereby reducing the accumulation of triglycerides and mitigating liver fat accumulation, a hallmark of NASH.[6][7]

-

Anti-inflammatory Effects: Beyond its effects on lipid synthesis, ASC40 has been shown to reduce inflammation by decreasing the secretion of pro-inflammatory cytokines.[1][3][4]

Signaling Pathways

Direct Inhibition of the De Novo Lipogenesis Pathway

ASC40 directly targets and inhibits the enzymatic activity of FASN. This disrupts the final, rate-limiting step of fatty acid synthesis.

Caption: Direct inhibition of FASN by ASC40 in the de novo lipogenesis pathway.

Regulation of FASN Expression by SREBP-1c and Potential Indirect Effects of ASC40

The expression of the FASN gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8] SREBP-1c is activated in response to insulin and other signals, leading to its translocation to the nucleus where it binds to the Sterol Response Element (SRE) in the FASN promoter, thereby inducing FASN transcription.[9][10] While ASC40 directly inhibits FASN enzyme activity, long-term inhibition of DNL and the subsequent alteration of the cellular lipid pool may indirectly influence the SREBP-1c pathway through feedback mechanisms.

Caption: Regulation of FASN gene expression by SREBP-1c and ASC40's point of intervention.

Quantitative Data

Table 1: Preclinical Efficacy of FASN Inhibition by this compound and Related Inhibitors

| Model System | FASN Inhibitor | Key Findings | Reference |

| Human Primary Liver Microtissues | TVB-2640 (this compound) | Decreased triglyceride (TG) content | [6] |

| Human Hepatic Stellate Cells | TVB-3664 | Reduced markers of fibrosis (Collagen1α1, α-smooth muscle actin) | [6] |

| CD4+ T cells | TVB-3664 | Decreased production of Th17 cells and reduced IL-1β release | [6] |

| Mouse Model of NASH | TVB-3664 | Reduced total lipid content, improved steatosis, ballooning, and inflammation | [6] |

Table 2: Clinical Efficacy of ASC40 (this compound) in Acne Vulgaris (Phase II)

| Dosage | Efficacy Endpoint | Result | p-value | Reference |

| 50 mg QD | Placebo-adjusted IGA treatment success rate | 14.3% | - | [5] |

| 50 mg QD | Placebo-adjusted IGA reduction ≥2 | 16.2% | - | [5] |

| 50 mg QD | Median % change from baseline in total lesion count | -27.1% | 0.008 | [5] |

| 50 mg QD | Median % change from baseline in inflammatory lesion count | -33.5% | 0.003 | [5] |

Experimental Protocols

FASN Enzymatic Activity Assay

This protocol is adapted from spectrophotometric assays that measure the consumption of NADPH.[11][12]

Objective: To determine the in vitro inhibitory activity of ASC40 on purified FASN.

Materials:

-

Purified FASN enzyme

-

ASC40 (this compound) dissolved in DMSO

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA

-

Substrates: Acetyl-CoA, Malonyl-CoA

-

Cofactor: NADPH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA in a 96-well plate.

-

Add varying concentrations of ASC40 (or DMSO for control) to the wells.

-

Initiate the reaction by adding purified FASN enzyme to each well.

-

Immediately before reading, add NADPH to each well.

-

Monitor the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

-

Calculate the rate of reaction for each ASC40 concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantification of De Novo Lipogenesis in Cultured Cells

This protocol utilizes stable isotope tracing to measure the synthesis of new fatty acids.[13][14][15]

Objective: To quantify the effect of ASC40 on DNL in a cellular context (e.g., hepatocytes, sebocytes).

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

ASC40 (this compound)

-

Culture medium containing a stable isotope-labeled precursor, such as [U-¹³C]-glucose or [¹³C₂]-acetate.

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of ASC40 for a specified period.

-

Replace the culture medium with a medium containing the stable isotope-labeled precursor and continue the incubation.

-

After incubation, wash the cells and perform a total lipid extraction.

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids for GC-MS analysis or analyze directly by LC-MS.

-

Quantify the incorporation of the stable isotope into newly synthesized fatty acids (e.g., palmitate) by monitoring the mass shift in the mass spectra.

-

Compare the level of isotope incorporation in ASC40-treated cells to control cells to determine the inhibition of DNL.

Western Blot Analysis of FASN and SREBP-1c

This protocol allows for the quantification of FASN and SREBP-1c protein levels.[16][17][18][19]

Objective: To assess the effect of ASC40 on the expression levels of FASN and the precursor and mature forms of SREBP-1c.

Materials:

-

Cultured cells or tissue lysates

-

ASC40 (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against FASN and SREBP-1c

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with ASC40 as required and lyse the cells to extract total protein. For SREBP-1c, nuclear and cytoplasmic fractions may be prepared.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against FASN or SREBP-1c overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels relative to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for SREBP-1c Binding

This protocol is used to investigate the binding of SREBP-1c to the FASN promoter.[10][20][21][22]

Objective: To determine if ASC40 treatment indirectly affects the binding of SREBP-1c to the FASN gene promoter.

Materials:

-

Cultured cells

-

ASC40 (this compound)

-

Formaldehyde for cross-linking

-

ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

-

Antibody against SREBP-1c

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

PCR primers specific for the SRE region of the FASN promoter

-

qPCR system

Procedure:

-

Treat cells with ASC40.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the chromatin with an antibody against SREBP-1c (and a control IgG).

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers that flank the SRE in the FASN promoter to quantify the amount of precipitated DNA.

-

Analyze the results as a percentage of the input DNA to determine the relative enrichment of SREBP-1c binding at the FASN promoter.

Experimental Workflows

References

- 1. ascletis.com [ascletis.com]

- 2. ascletis.com [ascletis.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. biospace.com [biospace.com]

- 5. Phase II Results: ASC40 FASN Inhibitor for Acne Presented at AAD 2024 [synapse.patsnap.com]

- 6. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liverdiseasenews.com [liverdiseasenews.com]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of NADPH and De Novo Lipogenesis - ProQuest [proquest.com]

- 14. 2.7. In vitro de novo lipogenesis assays [bio-protocol.org]

- 15. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.6. Western Blot Analysis [bio-protocol.org]

- 17. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]

- 18. Frontiers | Oral administration of the probiotic strain Lactobacillus helveticus BGRA43 reduces high-fat diet–induced hepatic steatosis in mice and restores gut microbiota composition [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Denifanstat's Impact on Palmitate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denifanstat (TVB-2640) is a potent, orally bioavailable, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] This pathway is responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In various pathological conditions, including metabolic dysfunction-associated steatohepatitis (MASH) and certain cancers, the DNL pathway is significantly upregulated. This compound's inhibition of FASN directly blocks the production of palmitate, thereby addressing the downstream pathological consequences of excessive lipid accumulation.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on palmitate synthesis, and detailed experimental protocols for assessing its activity.

Introduction: The Role of FASN in Palmitate Synthesis

De novo lipogenesis is a vital metabolic pathway for the conversion of excess carbohydrates into fatty acids for storage and other cellular functions. The final and rate-limiting step in this process is catalyzed by Fatty Acid Synthase (FASN). This multi-enzyme protein complex utilizes acetyl-CoA and malonyl-CoA as substrates and NADPH as a reducing agent to produce palmitate.

In pathological states such as MASH, elevated insulin and glucose levels lead to the overactivation of the DNL pathway in the liver. This results in an excessive accumulation of palmitate, which contributes to hepatic steatosis, inflammation, and fibrosis.[4] Similarly, many cancer cells exhibit a high rate of DNL to support rapid proliferation and membrane synthesis, making FASN a compelling therapeutic target.[3][6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the FASN enzyme. By binding to FASN, this compound blocks its catalytic activity, thereby preventing the condensation of acetyl-CoA and malonyl-CoA and the subsequent elongation steps required for palmitate synthesis.[3][6] This targeted inhibition leads to a significant reduction in the intracellular pool of newly synthesized palmitate.

Quantitative Impact of this compound on Palmitate Synthesis

The inhibitory effect of this compound on FASN and palmitate synthesis has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.052 µM | Biochemical FASN Assay | [1] |

| EC50 | 0.072 µM | Cellular Palmitate Synthesis Assay | [1] |

| Clinical Trial | Dosage | Endpoint | Result | Reference |

| FASCINATE-1 | 50 mg daily | Relative reduction in liver fat (MRI-PDFF) at 12 weeks | 28% reduction | [4] |

| FASCINATE-1 | 50 mg daily | Proportion of patients with ≥30% liver fat reduction at 12 weeks | 61% of participants | [4] |

| FASCINATE-2 | 50 mg daily | Relative reduction in liver fat (MRI-PDFF) at 26 weeks | 34.1% reduction (vs. 1.5% for placebo) | [4] |

| FASCINATE-2 | 50 mg daily | Proportion of patients with ≥30% liver fat reduction at 26 weeks | 67% of participants (vs. 18% for placebo) | [4] |

| FASCINATE-2 | 50 mg daily | Change in Tripalmitin levels at 26 weeks | -42.0% (vs. +21.5% for placebo) | [4] |

Experimental Protocols

The assessment of this compound's impact on palmitate synthesis involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro FASN Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of purified FASN by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.

Materials:

-

Purified FASN enzyme

-

This compound (or other inhibitors)

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol

-

Substrates: Acetyl-CoA, Malonyl-CoA

-

Cofactor: NADPH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in each well of the microplate.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding purified FASN enzyme to each well.

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to FASN activity.

-

To start the FASN-specific reaction, add malonyl-CoA to each well.

-

Continue to monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate (before malonyl-CoA addition) from the rate after its addition.

-

Plot the percentage of FASN inhibition against the concentration of this compound to determine the IC50 value.

Cellular Palmitate Synthesis Assay (Stable Isotope Labeling and Mass Spectrometry)

This method directly measures the synthesis of new palmitate in cultured cells by tracing the incorporation of a stable isotope-labeled precursor.

Materials:

-

Cultured cells (e.g., HepG2 hepatocytes, cancer cell lines)

-

Cell culture medium

-

This compound

-

Stable isotope-labeled precursor (e.g., ¹³C-acetate)

-

Reagents for cell lysis and lipid extraction (e.g., sodium hydroxide, chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Add the stable isotope-labeled precursor (e.g., ¹³C-acetate) to the medium.

-

Incubate the cells for a defined period (e.g., 18-24 hours) to allow for the synthesis and labeling of new fatty acids.

-

After incubation, wash the cells to remove excess labeled precursor.

-

Lyse the cells and extract the total lipids.

-

Analyze the lipid extracts by LC-MS to separate and quantify the different fatty acids.

-

Determine the amount of newly synthesized, labeled palmitate by measuring the abundance of the ¹³C-labeled palmitate isotopologue.

-

Calculate the percentage of inhibition of palmitate synthesis for each concentration of this compound and determine the EC50 value.

Quantification of Tripalmitin Levels (Lipidomics)

Tripalmitin, a triglyceride composed of three palmitate molecules, is a downstream product of the DNL pathway and can serve as a biomarker for FASN activity.

Materials:

-

Biological samples (e.g., plasma, liver tissue)

-

Internal standards for quantification

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Homogenize tissue samples or use plasma directly.

-

Add an internal standard (a known amount of a lipid species not naturally present in the sample) to each sample for accurate quantification.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. The liquid chromatography step separates the different lipid species, and the tandem mass spectrometry step allows for specific detection and quantification of tripalmitin based on its mass-to-charge ratio and fragmentation pattern.

-

Quantify the amount of tripalmitin in the sample by comparing its peak area to that of the internal standard.

Conclusion

This compound is a potent and selective inhibitor of FASN that effectively blocks the synthesis of palmitate. This mechanism of action has shown significant therapeutic promise in preclinical and clinical studies, particularly in the context of MASH, by reducing hepatic steatosis, inflammation, and fibrosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on FASN inhibitors and the broader field of metabolic diseases. The continued investigation of this compound and other FASN inhibitors holds the potential to deliver novel treatments for a range of metabolic and oncologic disorders.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. Characterization of fatty acid synthase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Exploring the antineoplastic activity of Denifanstat

An In-Depth Technical Guide to the Antineoplastic Activity of Denifanstat (TVB-2640)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound (also known as TVB-2640) is a first-in-class, orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Many cancer types exhibit upregulated FASN expression, which is correlated with poor prognosis and plays a crucial role in tumor cell proliferation, survival, and drug resistance.[2][3] this compound acts by selectively and reversibly inhibiting the ketoacylreductase (KR) enzymatic domain of FASN, thereby blocking the synthesis of palmitate.[3][4] This disruption of lipid metabolism leads to cancer cell apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated its activity in various cancer models, including breast, colorectal, and lung cancer.[5][6][7] Clinically, this compound has shown a favorable safety profile and significant efficacy signals, most notably in a Phase II trial for recurrent high-grade astrocytoma when combined with bevacizumab.[3][4] This guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and key experimental methodologies related to the antineoplastic activity of this compound.

Introduction

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. One of the key metabolic alterations is the increased reliance on de novo synthesis of fatty acids, a process catalyzed by the multifunctional enzyme Fatty Acid Synthase (FASN).[2] While FASN expression is generally low in most normal adult tissues, it is significantly upregulated in a wide range of solid and hematopoietic tumors, including glioblastoma, breast, prostate, and non-small cell lung cancer (NSCLC).[3][4] This overexpression makes FASN a compelling therapeutic target in oncology.

This compound (TVB-2640) is a potent and selective FASN inhibitor that has been validated in multiple tumor cell lines and murine models.[3][4] By targeting a fundamental metabolic dependency of cancer cells, this compound represents a promising therapeutic strategy being investigated as both a monotherapy and in combination with other anticancer agents across various tumor types.[8]

Mechanism of Antineoplastic Action

The antineoplastic activity of this compound is a direct consequence of its inhibition of FASN. FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing equivalent.[2] In cancer cells, this endogenously produced palmitate is essential for numerous functions:

-

Membrane Synthesis: Provides the building blocks for phospholipids required for the membranes of rapidly dividing cells.

-

Protein Modification: Palmitoylation (the attachment of fatty acids to proteins) is critical for the membrane localization and function of key oncogenic signaling proteins, such as KRAS.[9]

-

Energy Storage and Signaling: Serves as a source of energy and a precursor for more complex signaling lipids.

This compound binds to and inhibits the ketoacylreductase (KR) domain of FASN, preventing a crucial reduction step in the fatty acid elongation cycle.[3] This blockade of FASN activity leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. The consequences for the cancer cell are pleiotropic and include:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest.

-

Induction of Apoptosis: The disruption of lipid homeostasis and accumulation of toxic precursors triggers programmed cell death.[2]

-

Reduction in Oncogenic Signaling: Impaired palmitoylation can disrupt critical signaling pathways, such as PI3K/AKT and MAPK/ERK.[5][10]

Preclinical Antineoplastic Activity

This compound and its closely related analogs have demonstrated significant antitumor activity across a range of preclinical cancer models. This activity has been observed both in vitro against cancer cell lines and in vivo in xenograft and patient-derived xenograft (PDX) models.

-

In Vitro Studies: In TNBC brain metastasis cell lines, treatment with 1 µM this compound significantly reduced spheroid outgrowth and cell invasion.[7] Analogs like TVB-3166 have been shown to inhibit soft agar colony growth in prostate (22Rv1) and lung (CALU6) cancer cell lines at a concentration of 0.1 µM.[6]

-

In Vivo Studies: In CRC PDX models, the FASN inhibitor TVB-3664 resulted in significant tumor volume reduction in approximately 30% of the models tested.[5] The combination of FASN inhibitors with taxanes has also shown enhanced anti-tumor efficacy in various xenograft models.[6]

| Cancer Type | Model | Compound | Concentration / Dose | Key Finding | Citation |

| KRAS-Mutant NSCLC | Cell Lines | TVB-2640 | < 0.05 µM | IC50 for FASN inhibition. | [9] |

| Multiple Cancers | Cellular Assay | TVB-2640 | ~50 nM | Cellular EC50 for inhibiting de novo lipogenesis. | [1] |

| TNBC Brain Metastasis | Spheroid / Invasion Assays | TVB-2640 | 1 µM | Significantly reduced spheroid outgrowth and cell invasion. | [7] |

| Prostate & NSCLC | Soft Agar Colony Assay | TVB-3166 | 0.1 µM | Reduced colony number and size; enhanced effect with paclitaxel. | [6] |

| Colorectal Cancer | Patient-Derived Xenografts | TVB-3664 | 3 mg/kg (oral, daily) | Significant tumor growth inhibition in responsive models. | [5][11] |

| Table 1: Summary of Preclinical Antineoplastic Activity of this compound and Analogs. |

Clinical Antineoplastic Activity

This compound has been evaluated in multiple clinical trials for solid tumors, with the most comprehensive data reported from a study in patients with recurrent glioblastoma.[2][3]

Phase II Study in Recurrent High-Grade Astrocytoma: A prospective, single-center, open-label Phase II study evaluated the safety and efficacy of this compound (100 mg/m² oral daily) in combination with bevacizumab (10 mg/kg IV) in 25 patients with first-relapse high-grade astrocytoma.[3][12] The combination was found to be well-tolerated, with most adverse events being Grade 1 or 2.[3][4] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to a historical control of bevacizumab monotherapy.[3][4][12]

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) | 56% |

| - Complete Response (CR) | 17% |

| - Partial Response (PR) | 39% |

| Progression-Free Survival at 6 Months (PFS6) | 31.4% |

| Overall Survival at 6 Months (OS6) | 68% |

| Table 2: Efficacy of this compound plus Bevacizumab in Recurrent High-Grade Astrocytoma (Phase II).[3][4][12] |

Other Clinical Investigations: this compound has also been studied in a Phase I trial in patients with advanced solid tumors, where it demonstrated clinical activity.[8] Furthermore, it has been investigated in patients with KRAS-mutant NSCLC and breast cancer, with preliminary data suggesting prolonged disease control when combined with chemotherapy.[3][8][9]

Key Experimental Protocols

Protocol: Murine Xenograft Model for Efficacy Evaluation

This protocol provides a representative methodology for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model, based on published studies.[5][10]

-

Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor tissue.

-

Tumor Implantation:

-

Human cancer cells (e.g., 1.2 x 10⁶ HCT116 cells) or PDX tumor fragments are suspended in a suitable medium (e.g., PBS or Matrigel).[10]

-

The suspension is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size (e.g., 40-100 mm³).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

Once tumors reach the target size, mice are randomized into treatment and control groups (e.g., n=8-10 per group).

-

-

Drug Formulation and Administration:

-

This compound (or an analog like TVB-3664) is formulated for oral administration (e.g., in 30% PEG400 in water).

-

The drug is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg).[11] The control group receives the vehicle solution.

-

-

Monitoring and Endpoints:

-

Animal body weight and tumor volume are monitored throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study (due to tumor size limits or a pre-defined duration), animals are euthanized.

-

-

Tissue Analysis:

Protocol: 3D Spheroid Outgrowth Assay

This protocol is representative of methods used to assess the impact of this compound on cell invasion and motility in vitro.[7]

-

Cell Culture: TNBC or other relevant cancer cells are cultured under standard conditions.

-

Spheroid Formation: Cells are seeded into ultra-low attachment plates to promote the formation of 3D spheroids over 2-3 days.

-

Matrigel Embedding: Individual spheroids are transferred into a bed of Matrigel (or similar basement membrane extract) in a multi-well plate.

-

Treatment: Once the Matrigel has solidified, media containing either DMSO (vehicle control) or this compound (e.g., 1 µM) is added to the wells.

-

Imaging and Analysis:

-

The outgrowth of cells from the central spheroid into the surrounding matrix is imaged at regular intervals (e.g., every 24 hours for several days) using a microscope.

-

The area of outgrowth is quantified using image analysis software (e.g., ImageJ).

-

-

Interpretation: A reduction in the area of outgrowth in the this compound-treated wells compared to the control indicates an inhibition of cell motility and invasion.

Conclusion

This compound presents a targeted therapeutic approach that exploits the metabolic reprogramming inherent in many cancers. Its mechanism of inhibiting FASN directly targets the de novo lipogenesis pathway, leading to robust preclinical antitumor activity and promising clinical signals, particularly in difficult-to-treat cancers like recurrent glioblastoma. The favorable safety profile and oral bioavailability further enhance its clinical potential.[3][4] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, and on exploring rational combination strategies with other targeted therapies or chemotherapies to overcome resistance and improve patient outcomes.[8]

References

- 1. sagimet.com [sagimet.com]

- 2. tvb-2640 - My Cancer Genome [mycancergenome.org]

- 3. Phase II Investigation of TVB-2640 (this compound) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. sagimet.com [sagimet.com]

- 10. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gccri.uthscsa.edu [gccri.uthscsa.edu]

- 13. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Denifanstat In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (TVB-2640) is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process crucial for the proliferation and survival of cancer cells, which exhibit upregulated FASN activity.[2][4] By inhibiting FASN, this compound disrupts lipid metabolism, leading to reduced cell signaling, induction of apoptosis, and inhibition of cell proliferation in susceptible tumor cells.[2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting the activity of FASN.[2] This enzyme is the terminal and rate-limiting step in the DNL pathway, which converts dietary carbohydrates into fatty acids.[3][5] In many cancer types, this pathway is highly active to meet the increased demand for lipids for membrane synthesis, energy storage, and signaling molecules.[4] Inhibition of FASN by this compound leads to a depletion of downstream lipid products, which in turn affects multiple cellular processes including cell growth, proliferation, and survival.[2]

Data Presentation

Quantitative Efficacy of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.052 µM | FASN Inhibition | [6] |

| EC50 | 0.072 µM | FASN Inhibition | [6] |

Experimental Protocols

FASN Enzymatic Activity Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of this compound on FASN by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 6.5-7.0)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to achieve a range of desired concentrations.

-

Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Purified FASN enzyme

-

This compound at various concentrations (or DMSO for control)

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Initiate Reaction:

-

To each well, add a mixture of acetyl-CoA and malonyl-CoA to start the reaction.

-

Immediately after, add NADPH.

-

-

Measure Absorbance:

-

Measure the absorbance at 340 nm at 37°C every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of FASN inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of this compound on the proliferation of cancer cells.[7][8][9]

Materials:

-

Cancer cell line known to overexpress FASN (e.g., PC-3, MDA-MB-231)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of reading absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Measure Absorbance:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of this compound concentration to determine the EC50 value.

-

Visualizations

Caption: this compound inhibits FASN, blocking palmitate synthesis and downstream cellular processes.

Caption: Workflow for the FASN enzymatic activity assay.

References

- 1. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]

- 3. cloud-clone.com [cloud-clone.com]

- 4. researchgate.net [researchgate.net]

- 5. FASN Inhibitor this compound Improves NASH Markers in 26-Week Analysis [natap.org]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Denifanstat in Mouse Models of NASH

These application notes provide a comprehensive guide for researchers utilizing Denifanstat and its surrogates in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The protocols are designed for professionals in drug development and related scientific fields.

Introduction to this compound

Quantitative Data Summary

The following tables summarize the dosages and significant outcomes of this compound's surrogate, TVB-3664, in various mouse models of NASH.

Table 1: TVB-3664 Dosage and Administration in Mouse Models of NASH

| Mouse Model | NASH Induction Method | Compound | Dosage | Administration Route | Treatment Duration | Reference |

| C57BL/6J | Western Diet (40% fat, 20% fructose, 2% cholesterol) | TVB-3664 | 10 mg/kg | Oral gavage, once daily | 8 weeks | [3] |

| C57BL/6J | Western Diet + Carbon Tetrachloride (CCl4) | TVB-3664 | 3, 5, or 10 mg/kg | Oral gavage, once daily | 12 weeks | [2] |

| C57BL/6J | Fast-Food Diet (FFD) | TVB-3664 | 5 mg/kg | Oral gavage, once daily | 10 weeks | [4] |

| C57BL/6J | High-Fat/Fructose/Cholesterol Diet (HFFCD) | TVB-3664 | Not specified | Oral gavage, once daily | 8 weeks | [5] |

Table 2: Summary of Preclinical Efficacy of FASN Inhibition in NASH Mouse Models

| Mouse Model | Compound | Key Findings | Reference |

| Diet-induced NASH | TVB-3664 | Reduced NAFLD Activity Score (NAS), fibrosis score, plasma ALT and triglycerides. | [3] |

| Diet and CCl4-induced NASH | TVB-3664 | Dose-dependent reduction in liver fibrosis, collagen deposition, and expression of profibrotic genes. Reduced tumor development. | [2] |

| LDL receptor knockout mice with dyslipidemia and MASH | TVB-3664 | Reduced circulating cholesterol, development of atherosclerosis, and improved liver histology (steatosis, inflammation, fibrosis). | [4][6][7] |

| Diet-induced, biopsy-confirmed NASH | TVB-3664 | Reversed steatohepatitis, reduced hepatocyte ballooning, inflammation, and steatosis. Lowered plasma ALT and AST. Diminished liver triglycerides and cholesterol. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of FASN inhibitors in mouse models of NASH.

Protocol 1: Induction of NASH using a Western Diet and CCl4

This protocol describes the induction of a fibrotic NASH model in mice, which closely mimics the features of human NASH.[8]

Materials:

-

6-week-old male C57BL/6J mice

-

High-Fat/High-Cholesterol Western Diet (e.g., 40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]

-

Sugar water solution (18.9 g/L D-(+)-Glucose and 23.1 g/L D-(-)-Fructose)[3]

-

Carbon Tetrachloride (CCl4)

-

Corn oil or other suitable vehicle for CCl4

-

TVB-3664

Procedure:

-

Acclimatize mice for at least one week upon arrival.

-

At the end of the 24-week period, sacrifice the mice and collect blood and liver tissue for analysis.

Protocol 2: Therapeutic Intervention in an Established Diet-Induced NASH Model

This protocol is designed to evaluate the therapeutic efficacy of a compound in mice with pre-existing NASH and fibrosis.

Materials:

-

Male C57BL/6J mice

-

Western Diet (40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]

-

TVB-3664

-

Vehicle for TVB-3664

Procedure:

-

Feed mice the Western Diet for an extended period (e.g., 44 weeks) to establish NASH and fibrosis.[3]

-

Perform a pre-treatment liver biopsy to confirm the presence of NASH with fibrosis.[3]

-

Randomize mice into treatment and vehicle control groups.

-

Administer TVB-3664 (e.g., 10 mg/kg) or vehicle orally once daily for 8 weeks while continuing the Western Diet.[3]

-

At the end of the treatment period, collect terminal samples for histological and biochemical analysis.

Endpoint Analysis

-

Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis. The NAFLD Activity Score (NAS) should be used for grading.

-

Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be measured as markers of liver injury. Plasma lipids (triglycerides, cholesterol) should also be assessed.

Visualizations

Signaling Pathway of FASN Inhibition in NASH

Caption: Mechanism of this compound in ameliorating NASH.

Experimental Workflow for Preclinical Evaluation

References

- 1. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]

- 2. sagimet.com [sagimet.com]